molecular formula C9H13N3 B6253871 2-(piperidin-1-yl)pyrazine CAS No. 6705-23-3

2-(piperidin-1-yl)pyrazine

Katalognummer: B6253871
CAS-Nummer: 6705-23-3
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: FMPQINQOBNERLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperidine moiety at the 1-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)pyrazine typically involves the nucleophilic substitution reaction of pyrazine with piperidine. One common method includes the reaction of pyrazine with piperidine in the presence of a base such as potassium carbonate, under reflux conditions . Another approach involves the use of N-alkyl piperazines in an iodine-mediated one-pot reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified using different nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a base like potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can produce a variety of piperidine-substituted pyrazines.

Wirkmechanismus

The mechanism of action of 2-(piperidin-1-yl)pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to bind to histamine H3 receptors and sigma-1 receptors, modulating neurotransmission and providing analgesic effects . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(Piperidin-1-yl)pyrazine is unique due to its combined structural features of both piperidine and pyrazine, which confer distinct chemical and biological properties. This dual nature allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

6705-23-3

Molekularformel

C9H13N3

Molekulargewicht

163.22 g/mol

IUPAC-Name

2-piperidin-1-ylpyrazine

InChI

InChI=1S/C9H13N3/c1-2-6-12(7-3-1)9-8-10-4-5-11-9/h4-5,8H,1-3,6-7H2

InChI-Schlüssel

FMPQINQOBNERLC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NC=CN=C2

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.